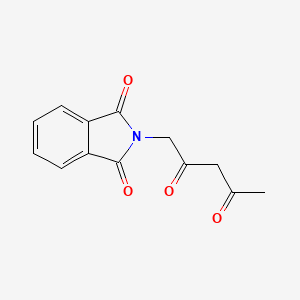
1,3-Isoindolinedione, 2-(2,4-dioxopentyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isoindolinedione, 2-(2,4-dioxopentyl) can be achieved through various methods. One notable approach involves the reaction of isoindoline derivatives under solventless conditions. This method is considered environmentally friendly and follows green chemistry principles . The reaction typically involves simple heating and relatively quick solventless reactions, followed by purification using green methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and solventless reactions can be scaled up for industrial applications, ensuring efficient and sustainable production processes .
化学反応の分析
Types of Reactions
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoindoline derivatives .
科学的研究の応用
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3.
Neurodegenerative Diseases: It has shown potential in inhibiting β-amyloid protein aggregation, indicating its capacity in treating Alzheimer’s disease.
Cancer Research: Isoindoline-1,3-dione derivatives have been investigated for their anticancer properties, particularly against blood cancer cell lines.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3-Isoindolinedione, 2-(2,4-dioxopentyl) involves its interaction with molecular targets such as the dopamine receptor D3. Molecular docking studies have shown that this compound interacts with key amino acid residues at the receptor’s allosteric binding site, suggesting its potential as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates its role in neuroprotection .
類似化合物との比較
Similar Compounds
特性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
2-(2,4-dioxopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO4/c1-8(15)6-9(16)7-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3 |
InChIキー |
BXZJQMPHLFGJME-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















